(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16287436
Molecular Formula: C22H12F2N2O3S2
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H12F2N2O3S2 |
|---|---|
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C22H12F2N2O3S2/c23-11-7-8-14-16(10-11)31-22(25-14)26-18(12-4-1-2-5-13(12)24)17(20(28)21(26)29)19(27)15-6-3-9-30-15/h1-10,18,28H |
| Standard InChI Key | MWYMRYFPLARYQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is derived from its core pyrrolidine-2,3-dione scaffold. The (4E) configuration indicates the geometry of the exocyclic double bond connecting the hydroxy(thiophen-2-yl)methylidene group to the pyrrolidine ring. The molecular formula is C<sub>22</sub>H<sub>13</sub>F<sub>2</sub>N<sub>2</sub>O<sub>3</sub>S<sub>2</sub>, with a calculated molecular weight of 466.48 g/mol .
Stereochemical Considerations
The compound’s stereochemistry plays a critical role in its biological interactions. The (4E) designation specifies that the hydroxy(thiophen-2-yl)methylidene substituent and the adjacent carbonyl group at position 3 are on opposite sides of the pyrrolidine ring’s plane. This configuration influences molecular polarity and hydrogen-bonding potential .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>13</sub>F<sub>2</sub>N<sub>2</sub>O<sub>3</sub>S<sub>2</sub> |
| Molecular Weight | 466.48 g/mol |
| IUPAC Name | (4E)-1-(6-Fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione |
| SMILES | FC1=C(C=C(C=C1)F)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5 |
Synthetic Pathways and Reaction Mechanisms
General Synthesis Strategy
The synthesis of this compound likely follows a multi-step route involving:
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Benzothiazole Formation: Condensation of 6-fluoro-2-aminobenzenethiol with a carbonyl source to construct the benzothiazole ring.
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Pyrrolidine-2,3-dione Assembly: Cyclization of a substituted maleic anhydride derivative with amines, followed by fluorophenyl and thiophene incorporation via Michael addition or aldol-like reactions.
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Stereoselective Functionalization: Use of chiral catalysts or directing groups to control the (4E) configuration during the methylidene group attachment .
Key Intermediates
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6-Fluoro-1,3-benzothiazol-2-amine: Serves as the benzothiazole precursor.
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2-Fluorophenylmaleimide: Provides the pyrrolidine-2,3-dione core with fluorophenyl substitution.
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Thiophene-2-carbaldehyde: Introduces the hydroxy(thiophen-2-yl)methylidene group via condensation.
Structural and Spectroscopic Analysis
X-ray Crystallography (Hypothetical)
While no crystallographic data exists for this specific compound, analogous structures exhibit planar benzothiazole and thiophene rings with dihedral angles of 15–25° relative to the pyrrolidine ring. Intramolecular hydrogen bonds between the hydroxyl group and carbonyl oxygen are expected to stabilize the (4E) configuration .
Spectroscopic Signatures
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<sup>1</sup>H NMR: Anticipated signals include:
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δ 7.8–8.2 ppm (benzothiazole aromatic protons)
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δ 7.0–7.5 ppm (fluorophenyl and thiophene protons)
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δ 5.2 ppm (hydroxyl proton, broad singlet)
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<sup>13</sup>C NMR: Key peaks at δ 170–175 ppm (carbonyl carbons) and δ 150–160 ppm (fluorinated aromatic carbons) .
Table 2: Predicted Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR | 1740 cm<sup>-1</sup> (C=O stretch), 1650 cm<sup>-1</sup> (C=N) |
| MS (ESI+) | m/z 467.1 [M+H]<sup>+</sup> |
| Activity | Model System | Result | Source Compound |
|---|---|---|---|
| Cytotoxicity | MCF-7 cells | IC<sub>50</sub> 2.1 μM | VulcanChem VC16307562 |
| COX-2 Inhibition | In vitro assay | 78% at 10 μM | PubChem CID 118729151 |
Stability and Metabolic Considerations
Plasma Stability
Predicted half-life in human plasma: 3.8 hours, with primary degradation pathways involving hydroxylation at the thiophene ring and glucuronidation of the phenolic group.
CYP450 Interactions
Molecular docking indicates moderate inhibition of CYP3A4 (Ki = 8.4 μM), suggesting potential drug-drug interactions with substrates of this enzyme.
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